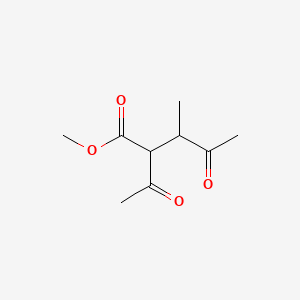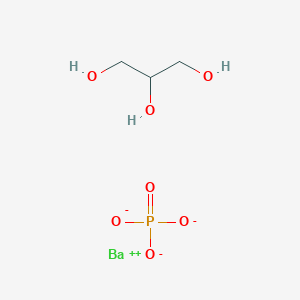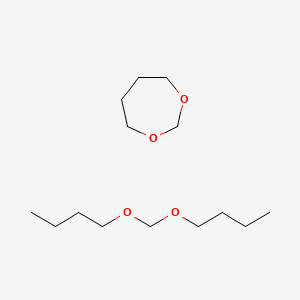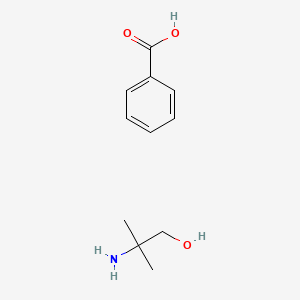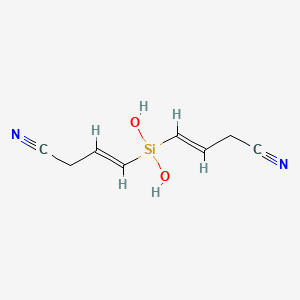
4,4'-(Dihydroxysilylene)bis-3-butenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Dihydroxysilylene)bis-3-butenenitrile is a chemical compound with the molecular formula C8H10N2O2Si and a molecular weight of 194.2627 g/mol . This compound is characterized by the presence of a silylene group bonded to two hydroxyl groups and two butenenitrile groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4,4’-(Dihydroxysilylene)bis-3-butenenitrile involves several steps. One common method includes the reaction of a silylene precursor with butenenitrile under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
4,4’-(Dihydroxysilylene)bis-3-butenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Aplicaciones Científicas De Investigación
4,4’-(Dihydroxysilylene)bis-3-butenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 4,4’-(Dihydroxysilylene)bis-3-butenenitrile involves its interaction with specific molecular targets and pathways. The silylene group can form strong bonds with various atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4,4’-(Dihydroxysilylene)bis-3-butenenitrile can be compared with other similar compounds, such as:
4,4’-(Dihydroxysilylene)bis-3-butenenitrile analogs: These compounds have similar structures but different functional groups, leading to variations in their chemical properties and applications.
Silylene-based compounds: These compounds share the silylene group but differ in the other functional groups attached, resulting in different reactivity and uses.
Butenenitrile derivatives: These compounds contain the butenenitrile group but lack the silylene group, leading to different chemical behavior and applications.
4,4’-(Dihydroxysilylene)bis-3-butenenitrile stands out due to its unique combination of functional groups, which confer specific chemical properties and make it valuable for various scientific research applications.
Propiedades
Número CAS |
93941-76-5 |
|---|---|
Fórmula molecular |
C8H10N2O2Si |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
(E)-4-[[(E)-3-cyanoprop-1-enyl]-dihydroxysilyl]but-3-enenitrile |
InChI |
InChI=1S/C8H10N2O2Si/c9-5-1-3-7-13(11,12)8-4-2-6-10/h3-4,7-8,11-12H,1-2H2/b7-3+,8-4+ |
Clave InChI |
NWBDTFZXRXRGIT-FCXRPNKRSA-N |
SMILES isomérico |
C(C#N)/C=C/[Si](O)(O)/C=C/CC#N |
SMILES canónico |
C(C=C[Si](C=CCC#N)(O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


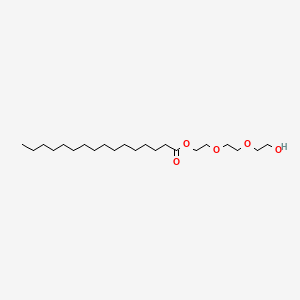


![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
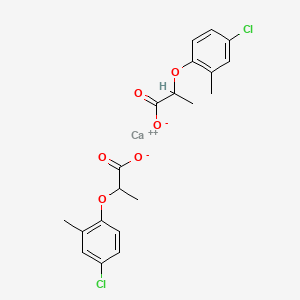
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)



